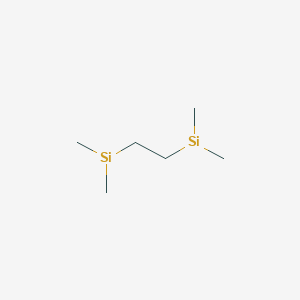

1,2-Bis(dimethylsilyl)ethane

Description

BenchChem offers high-quality 1,2-Bis(dimethylsilyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(dimethylsilyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H16Si2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRXLYBQPYTAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20152-11-8 | |

| Record name | 1,2-Bis(dimethylsilyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Bis(dimethylsilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and conformational analysis of 1,2-bis(dimethylsilyl)ethane. As a fundamental building block in organosilicon chemistry, understanding its molecular architecture is crucial for its application in materials science, as a ligand in coordination chemistry, and in the synthesis of more complex organosilicon compounds. This document synthesizes experimental data from analogous compounds and theoretical principles to present a detailed analysis of its structural parameters, spectroscopic signatures, and reactivity, with a focus on the causality behind its molecular properties.

Introduction: The Significance of the Silyl-Ethane Linkage

1,2-Bis(dimethylsilyl)ethane, with the chemical formula (CH₃)₂HSi-CH₂-CH₂-SiH(CH₃)₂, occupies a unique position in the landscape of organosilicon chemistry. Its structure, featuring two silicon atoms bridged by an ethylene backbone, provides a flexible yet stable framework that is foundational to a variety of applications. The presence of reactive Si-H bonds on a readily modifiable scaffold makes it a versatile precursor for the synthesis of polymers, dendrimers, and as a bidentate ligand for transition metal catalysts. A thorough understanding of its conformational preferences, bond energetics, and spectroscopic characteristics is paramount for rationally designing and optimizing its use in these advanced applications.

Molecular Structure and Bonding: A Conformational Analysis

The structural integrity and chemical behavior of 1,2-bis(dimethylsilyl)ethane are dictated by the interplay of bond lengths, bond angles, and the rotational dynamics around the central carbon-carbon bond.

Bond Parameters: Insights from Analogs and Theory

| Parameter | Expected Value Range | Justification |

| Si-C (methyl) Bond Length | 1.86 - 1.88 Å | Based on GED data for similar dimethylsilyl-containing molecules.[1][3] |

| Si-C (ethyl) Bond Length | 1.87 - 1.89 Å | Slightly longer than Si-C(methyl) due to the connection to another carbon. |

| C-C Bond Length | 1.53 - 1.55 Å | Typical for a single bond between sp³ hybridized carbon atoms. |

| Si-H Bond Length | 1.48 - 1.50 Å | Characteristic Si-H bond length. |

| ∠ C-Si-C | 107° - 111° | Derived from structural data of related organosilanes.[1] |

| ∠ H-Si-C | 108° - 112° | Expected tetrahedral-like geometry around the silicon atom. |

| ∠ Si-C-C | 110° - 114° | Steric repulsion between the bulky dimethylsilyl groups may lead to a slight opening of this angle from the ideal 109.5°. |

Note: These values are estimations based on analogous compounds and theoretical considerations. Ab initio and Density Functional Theory (DFT) calculations are powerful tools for obtaining more precise theoretical values for these parameters.[4][5]

Conformational Isomerism: The Dominance of the Staggered Conformation

Rotation around the central C-C bond in 1,2-bis(dimethylsilyl)ethane gives rise to different conformational isomers, primarily the staggered (anti and gauche) and eclipsed forms.

Caption: Newman projections illustrating the staggered (anti) and eclipsed conformations of 1,2-bis(dimethylsilyl)ethane.

The staggered conformations are significantly more stable than the eclipsed conformations due to the minimization of steric and torsional strain. The bulky dimethylsilyl groups experience substantial van der Waals repulsion when they are in an eclipsed arrangement. The principles of conformational analysis, well-established for alkanes like butane, predict that the anti (dihedral angle of 180°) staggered conformation will be the global energy minimum.[6] The rotational barrier in ethane is approximately 2.9 kcal/mol.[7][8] For 1,2-bis(dimethylsilyl)ethane, this barrier is expected to be considerably higher due to the increased steric hindrance of the dimethylsilyl groups compared to hydrogen atoms.

Synthesis and Characterization

The synthesis of 1,2-bis(dimethylsilyl)ethane typically proceeds through a two-step process, starting from a more readily available precursor.

Synthetic Protocol

Step 1: Synthesis of 1,2-Bis(chlorodimethylsilyl)ethane

A common method for the synthesis of the dichloro-derivative involves the hydrosilylation of ethylene with dimethylchlorosilane, often catalyzed by a platinum-based catalyst.[9]

Step 2: Reduction to 1,2-Bis(dimethylsilyl)ethane

The resulting 1,2-bis(chlorodimethylsilyl)ethane can be reduced to the parent hydride using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.

Caption: A generalized workflow for the synthesis of 1,2-bis(dimethylsilyl)ethane.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 1,2-bis(dimethylsilyl)ethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons of the ethylene bridge (-CH₂-CH₂-) would appear as a singlet or a narrow multiplet. The methyl protons (-Si(CH₃)₂) would also give rise to a sharp singlet, likely with satellite peaks due to coupling with ²⁹Si. The Si-H protons would appear as a characteristic septet due to coupling with the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals corresponding to the methyl carbons and the ethylene bridge carbons.

-

²⁹Si NMR: The silicon-29 NMR spectrum would exhibit a single resonance, the chemical shift of which is indicative of the disilylalkane structure.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups.[10][11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Si-H stretch | 2100 - 2200 | Strong in IR, also Raman active |

| C-H stretch (methyl) | 2850 - 3000 | Strong in IR and Raman |

| CH₂ scissoring | ~1450 | IR and Raman active |

| Si-CH₃ symmetric deformation | ~1250 | Strong in IR |

| Si-C stretch | 600 - 800 | IR and Raman active |

The presence of a strong absorption band in the 2100-2200 cm⁻¹ region of the IR spectrum is a definitive indicator of the Si-H bond.

Reactivity and Applications

The chemical reactivity of 1,2-bis(dimethylsilyl)ethane is dominated by the Si-H bonds, making it a valuable precursor in a variety of chemical transformations.

-

Hydrosilylation: The Si-H bonds can readily undergo addition reactions across double and triple bonds, a process known as hydrosilylation. This is a cornerstone of silicone chemistry for creating cross-linked polymers and for the synthesis of functionalized organosilanes.

-

Dehydrocoupling: In the presence of suitable catalysts, 1,2-bis(dimethylsilyl)ethane can undergo dehydrocoupling reactions to form polysilanes, which have interesting electronic and optical properties.

-

Ligand Synthesis: The Si-H bonds can be replaced with other functional groups, such as halogens or amino groups, to create a diverse range of bidentate ligands for coordination chemistry. For example, its chloro- and amino-derivatives are widely used as protecting groups for primary amines.[9][12][13]

-

Surface Modification: The reactivity of the Si-H or derived Si-Cl/Si-OR bonds allows for the grafting of this molecule onto surfaces to alter their properties, such as hydrophobicity or adhesion.[14]

Conclusion

1,2-Bis(dimethylsilyl)ethane is a molecule whose seemingly simple structure belies a rich and complex interplay of steric and electronic effects that govern its conformation and reactivity. While direct experimental structural data remains somewhat elusive, a consistent and scientifically rigorous understanding of its properties can be achieved through the careful analysis of analogous compounds and the application of theoretical and computational chemistry. This guide has synthesized the available knowledge to provide a detailed picture of its chemical structure and bonding, offering a solid foundation for researchers and professionals working with this versatile organosilicon compound.

References

-

PubChem. 1,2-Bis(dimethylsilyl)ethane | C6H16Si2. [Link]

-

Gelest, Inc. (2016, September 20). sib1632.0 - 1,2-bis(methyldimethoxysilyl)ethane. [Link]

-

PubChem. 1,2-Bis(chlorodimethylsilyl)ethane | C6H16Cl2Si2. [Link]

-

PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Determination of the molecular structures of bis(methylsilyl) ether and bis(dimethylsilyl) ether in the gas phase by electron diffraction. [Link]

-

ResearchGate. (2025, August 6). The rotation barrier in ethane | Request PDF. [Link]

-

Chongqing Chemdad Co., Ltd. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE. [Link]

-

PMC. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. [Link]

-

OSTI.GOV. Infrared and Raman Spectroscopy from Ab Initio Molecular Dynamics and Static Normal Mode Analysis. [Link]

-

Chongqing Chemdad Co., Ltd. 1,2-Bis(chlorodimethylsilyl)ethane Building Blocks. [Link]

-

ResearchGate. of the gas-phase electron diffraction experiment and data analysis. [Link]

-

Wiley Online Library. (2001, April 15). 1,2‐Bis(chlorodimethylsilyl)ethane. [Link]

-

Gelest, Inc. 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. [Link]

-

Wikipedia. 1,2-Bis(dimethylphosphino)ethane. [Link]

-

Wikipedia. Gas electron diffraction. [Link]

-

ChemServ. Supplemental Topics. [Link]

-

VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]

-

ResearchGate. Gas-Phase Electron Diffraction for Molecular Structure Determination | Request PDF. [Link]

-

RSC Publishing. The rotational barrier of ethane and some of its hexasubstituted derivatives in terms of the forces acting on the electron distribution. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Determination of the molecular structures of bis(methylsilyl) sulphide and bis(dimethylsilyl) sulphide in the gas phase by electron diffraction, supported by molecular mechanics calculations. [Link]

-

The Barrier to Internal Rotation in Ethane. [Link]

-

PMC. The Rotational Barrier in Ethane: A Molecular Orbital Study. [Link]

-

DTIC. Overview of Molecular Modelling and Ab initio Molecular Orbital Methods Suitable for Use with Energetic Materials. [Link]

-

RSIS International. (2025, December 27). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. [Link]

-

Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-. [Link]

-

ChemRxiv. Computational ab initio approaches for area-selective atomic layer deposition: methods, status and perspectives. [Link]

-

UCL Discovery. (2023, May 24). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. [Link]

Sources

- 1. Determination of the molecular structures of bis(methylsilyl) ether and bis(dimethylsilyl) ether in the gas phase by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Determination of the molecular structures of bis(methylsilyl) sulphide and bis(dimethylsilyl) sulphide in the gas phase by electron diffraction, supported by molecular mechanics calculations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Supplemental Topics [chemserv.centre.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Rotational Barrier in Ethane: A Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [smolecule.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. rsisinternational.org [rsisinternational.org]

- 12. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. 1,2-Bis(chlorodimethylsilyl)ethane Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to 1,2-Bis(dimethylsilyl)ethane: Synthesis, Reactivity, and Applications in Advanced Chemistry

Abstract: This technical guide provides an in-depth exploration of 1,2-Bis(dimethylsilyl)ethane (also known as 1,1,4,4-Tetramethyl-1,4-disilabutane), a bifunctional organohydridosilane of significant interest to researchers in organic synthesis, polymer science, and materials chemistry. This document moves beyond basic data to elucidate the compound's core reactivity, principal applications, and its strategic position relative to its more common chloro- and amino-substituted analogs. We present a detailed synthetic protocol for its preparation, a comprehensive overview of its utility in transition metal-catalyzed hydrosilylation, and a comparative analysis to guide reagent selection. This guide is intended for chemical researchers, process development scientists, and professionals in drug development who require a nuanced understanding of advanced organosilicon reagents.

Chemical Identity and Core Properties

1,2-Bis(dimethylsilyl)ethane is an organosilicon compound distinguished by an ethane bridge connecting two dimethylsilyl groups (-SiH(CH₃)₂). The presence of two reactive silicon-hydrogen (Si-H) bonds on a flexible backbone makes it a valuable bidentate reagent in a variety of chemical transformations.

A frequent point of confusion in literature and supplier catalogs arises from its structural similarity to its derivatives, where the reactive hydrogens are replaced by chloro or amino groups. It is critical to distinguish 1,2-Bis(dimethylsilyl)ethane from 1,2-Bis(chlorodimethylsilyl)ethane and 1,2-Bis[(dimethylamino)dimethylsilyl]ethane , as their chemical reactivities and primary applications are fundamentally different. The former are primarily electrophilic silylating agents used for protection chemistry, while the subject of this guide is a hydridosilane used for reductive or additive processes.

Table 1: Physicochemical Properties of 1,2-Bis(dimethylsilyl)ethane

| Property | Value | Source |

| Molecular Formula | C₆H₁₆Si₂ | [1] |

| Molecular Weight | 144.36 g/mol | [1] |

| CAS Number | 20152-11-8 | [1] |

| Synonyms | 1,1,4,4-Tetramethyl-1,4-disilabutane | [2] |

| Appearance | Liquid | [1] |

| Density | 0.743 g/mL | [1] |

| Boiling Point | 115 °C | [1] |

| Flash Point | 20 °C | [1] |

| Chemical Family | Organohydridosilane | [2] |

Synthesis and Reactivity

The most direct and common laboratory-scale synthesis of 1,2-Bis(dimethylsilyl)ethane involves the reduction of its chlorinated precursor, 1,2-Bis(chlorodimethylsilyl)ethane. This transformation replaces the Si-Cl bonds with Si-H bonds, typically using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

The choice of a strong reducing agent like LiAlH₄ is causal; the silicon-chlorine bond is highly polarized and strong, requiring a potent nucleophilic hydride source for efficient conversion. The reaction is conducted under strictly anhydrous and inert conditions, as both the starting material and the reducing agent react rapidly with moisture.[3][4][5]

Caption: Synthesis workflow for 1,2-Bis(dimethylsilyl)ethane.

The core reactivity of 1,2-Bis(dimethylsilyl)ethane is dictated by the two Si-H bonds. These bonds are moderately polarized, with the hydrogen atom being slightly hydridic. This allows the molecule to participate in several key reactions, most notably transition metal-catalyzed hydrosilylation.[6]

Core Application: Bidentate Hydrosilylation

Hydrosilylation is a powerful atom-economical reaction that involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne.[7] When catalyzed by transition metal complexes (e.g., those of platinum, rhodium, or iron), 1,2-Bis(dimethylsilyl)ethane acts as a bidentate silylating agent, capable of reacting at both silyl centers.[6][8]

This dual reactivity is particularly valuable in polymer chemistry for cross-linking vinyl-functionalized polymers or in organic synthesis for creating complex, bridged organosilicon architectures from dienes or diynes. A study published in Organometallics details the use of Wilkinson's catalyst ((PPh₃)₃RhCl) in the hydrosilylation of various unsaturated molecules by 1,2-Bis(dimethylsilyl)ethane, highlighting its synthetic utility.[6]

The accepted general mechanism for this process is the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.[7]

Caption: Generalized catalytic cycle for hydrosilylation.

Comparative Analysis: Strategic Reagent Selection

The choice between 1,2-Bis(dimethylsilyl)ethane and its derivatives is dictated entirely by the desired chemical transformation. Using the wrong reagent will lead to reaction failure. The following table provides a clear guide for selection based on functionality.

Table 2: Comparative Analysis of Ethane-Bridged Silyl Reagents

| Reagent | 1,2-Bis(dimethylsilyl)ethane | 1,2-Bis(chlorodimethylsilyl)ethane | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane |

| Reactive Group | Si-H (Hydride) | Si-Cl (Electrophile) | Si-N (Labile Electrophile) |

| Primary Use | Hydrosilylation, Reduction | Protection of primary amines | Protection of primary aromatic amines[9][10] |

| Mechanism | Metal-catalyzed addition | Nucleophilic substitution | Nucleophilic substitution (catalyzed) |

| Key Feature | Adds two -SiH(CH₃)₂ groups | Forms a stable "Stabase" adduct[3][11] | Forms "Stabase" adduct, often with less reactive amines[9] |

| Typical Catalyst | Rh, Pt, Fe complexes[6][8] | Base (e.g., Triethylamine)[3] | Lewis Acid (e.g., ZnI₂)[9] |

Experimental Protocol: Rh-Catalyzed Hydrosilylation of 1-Octene

This protocol describes a representative procedure for the hydrosilylation of a terminal alkene using 1,2-Bis(dimethylsilyl)ethane. This protocol is designed as a self-validating system where careful control of the inert atmosphere and reagent stoichiometry is paramount for success.

Objective: To synthesize 1,2-Bis(octyldimethylsilyl)ethane via a rhodium-catalyzed double hydrosilylation of 1-octene.

Materials:

-

1,2-Bis(dimethylsilyl)ethane (1.0 mmol, 144.4 mg)

-

1-Octene (2.2 mmol, 246.9 mg, 0.34 mL)

-

Wilkinson's Catalyst, [(PPh₃)₃RhCl] (0.01 mmol, 9.2 mg)

-

Anhydrous Toluene (10 mL)

-

Standard Schlenk line glassware, magnetic stirrer, nitrogen or argon source.

Methodology:

-

Catalyst Preparation: In a flame-dried 25 mL Schlenk flask under a positive pressure of inert gas, add Wilkinson's catalyst (9.2 mg).

-

Expertise & Experience: The catalyst is air-sensitive, and pre-drying the flask and maintaining an inert atmosphere prevents catalyst deactivation through oxidation.

-

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe to dissolve the catalyst, resulting in a characteristic burgundy solution.

-

Reagent Premixing: In a separate dry vial, also under an inert atmosphere, prepare a solution of 1,2-Bis(dimethylsilyl)ethane (144.4 mg) and 1-octene (246.9 mg) in anhydrous toluene (5 mL).

-

Trustworthiness: Using a slight excess (10% per silyl group) of the alkene ensures the complete consumption of the more valuable bifunctional silane.

-

-

Reaction Initiation: Add the reagent solution from the vial to the stirring catalyst solution in the Schlenk flask via syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by taking small aliquots (under inert conditions) and analyzing them via GC-MS or ¹H NMR. The disappearance of the Si-H proton signal (around 4.7 ppm) and the appearance of new alkylsilyl signals are indicative of reaction completion.

-

Self-Validation: Monitoring ensures the reaction does not stall and provides a clear endpoint, preventing the formation of side products from prolonged heating or catalyst degradation.

-

-

Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 1,2-Bis(octyldimethylsilyl)ethane product.

Safety and Handling

1,2-Bis(dimethylsilyl)ethane is a highly flammable liquid and vapor with a low flash point.[2]

-

Fire Safety: All handling should be performed in a chemical fume hood away from ignition sources. Containers must be bonded and grounded during transfer to prevent static discharge.[2] Use Class B fire extinguishers (dry chemical, carbon dioxide).

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Reactivity Hazards: As a hydridosilane, it can react with strong oxidizing agents, alkalis, and some metal salts, potentially liberating flammable hydrogen gas.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

References

-

Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2008). (PPh₃)₃RhCl-catalyzed hydrosilylation of unsaturated molecules by 1,2-bis(dimethylsilyl)ethane: unprecedented rate difference between two silicon-hydrogen bonds. Organometallics, 27(14), 3502-3513. Retrieved from [Link]

-

Suttipat, D., et al. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel). Retrieved from [Link]

-

Showell, G. A., & Mills, J. S. (2012). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,2-Bis(chlorodimethylsilyl)ethane. Retrieved from [Link]

-

Hanton, M. J. (2014). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules. Retrieved from [Link]

-

Bogdan, M., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation reactions using secondary hydrosilanes. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Bis(dimethylphosphino)ethane. Retrieved from [Link]

-

Vancea, L., & Graham, W. A. G. (1972). Silicon-transition metal chemistry. VII. Metal carbonyl derivatives of 1,2-bis(dimethylsilyl)ethane. Inorganic Chemistry. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 1,2-bis(methyldimethoxysilyl)ethane. Retrieved from [Link]

-

MDPI. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Molecules. Retrieved from [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: 1,1,4,4-TETRAMETHYL-1,4-DISILABUTANE. Retrieved from [Link]

-

Gelest, Inc. (2016). Safety Data Sheet: 1,4-DIVINYL-1,1,4,4-TETRAMETHYL-1,4-DISILABUTANE. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. gelest.com [gelest.com]

- 3. 1,2-Bis(chlorodimethylsilyl)ethane Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1,4-Disilabutane | 4364-07-2 | Benchchem [benchchem.com]

- 5. 1,4-DISILABUTANE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]

- 11. Buy 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [smolecule.com]

An In-depth Technical Guide to the Synthesis and Preparation of 1,2-Bis(dimethylsilyl)ethane

Foreword

Welcome to a comprehensive exploration of the synthesis of 1,2-Bis(dimethylsilyl)ethane, a molecule of significant interest in the fields of organosilicon chemistry and materials science. This guide is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of synthetic methodologies. We will move beyond simple procedural lists to dissect the underlying chemical principles, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in scientific integrity. Our focus will be on the causality behind experimental choices, providing you with the expertise to not only replicate these syntheses but to adapt and troubleshoot them effectively.

Introduction to 1,2-Bis(dimethylsilyl)ethane

1,2-Bis(dimethylsilyl)ethane (C₆H₁₆Si₂) is an organosilicon compound featuring two dimethylsilyl (-SiH(CH₃)₂) groups linked by an ethylene bridge.[1] Its molecular weight is 144.36 g/mol .[1] The presence of two reactive silicon-hydride (Si-H) bonds in a specific spatial arrangement makes it a valuable bidentate ligand in coordination chemistry and a key building block for polymers and functional materials. Its primary utility stems from its ability to participate in hydrosilylation reactions, a powerful method for forming carbon-silicon bonds.[2] Understanding its synthesis is fundamental to harnessing its potential in advanced applications.

Core Synthetic Strategies

The preparation of 1,2-Bis(dimethylsilyl)ethane can be approached through several synthetic routes. The choice of method often depends on the scale of the reaction, the availability of precursors, and desired purity. The two most prominent and practical strategies are:

-

Hydride Reduction of a Dichloro Precursor: This is a classic and reliable method involving the conversion of the more common 1,2-Bis(chlorodimethylsilyl)ethane using a strong hydride-donating agent.

-

Catalytic Double Hydrosilylation: An atom-economical approach that involves the transition-metal-catalyzed addition of two Si-H bonds across a carbon-carbon triple bond.

This guide will provide a detailed examination of both methodologies.

Part 1: Synthesis via Reduction of 1,2-Bis(chlorodimethylsilyl)ethane

This method is arguably the most direct and common laboratory-scale synthesis, leveraging the commercially available dichloro-analogue.

Scientific Principle and Causality

The core of this transformation is the nucleophilic substitution of the chloride atoms on the silicon centers with hydride ions (H⁻). The silicon-chlorine bond is highly polarized (Siᵟ⁺-Clᵟ⁻), making the silicon atom electrophilic and susceptible to attack by strong nucleophiles. Lithium aluminum hydride (LiAlH₄) is an excellent source of nucleophilic hydride and is powerful enough to reduce the strong Si-Cl bond.[3][4][5]

Why LiAlH₄? While other reducing agents exist, LiAlH₄ is particularly effective for reducing a wide range of functional groups, including the robust silicon-halide bond.[4][6] Its high reactivity necessitates specific handling procedures to ensure safety and reaction efficacy.

Why Anhydrous Conditions? LiAlH₄ reacts violently and exothermically with protic solvents like water and alcohols.[7] Such reactions not only consume the reagent but also pose a significant fire and explosion hazard due to the rapid release of hydrogen gas. Therefore, the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and a dry, inert atmosphere (Nitrogen or Argon) is non-negotiable for this protocol.[7][8]

Detailed Experimental Protocol

Reaction: (ClMe₂SiCH₂)₂ + LiAlH₄ → (HMe₂SiCH₂)₂ + LiCl + AlCl₃

Materials & Equipment:

-

1,2-Bis(chlorodimethylsilyl)ethane (C₆H₁₆Cl₂Si₂, MW: 215.27 g/mol )[9][10]

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk line with a Nitrogen or Argon source

-

Oven-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Condenser

-

Ice-water bath

-

Standard glassware for work-up and extraction

-

Vacuum distillation apparatus

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the dropping funnel, condenser (with a gas outlet to the Schlenk line), and a glass stopper. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the reaction flask, prepare a suspension of a slight molar excess of LiAlH₄ (e.g., ~0.6 equivalents, as each LiAlH₄ can provide four hydrides) in anhydrous diethyl ether. Stir the suspension gently.

-

Substrate Addition: Dissolve the 1,2-Bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether in the dropping funnel.

-

Reaction Execution: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the solution of the silane precursor dropwise from the funnel to the stirred suspension over 30-60 minutes.

-

Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent uncontrolled side reactions or excessive solvent boiling.[3]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up (Quenching):

-

Trustworthiness: This is the most hazardous step and must be performed with extreme caution behind a safety shield.

-

Cool the reaction flask back to 0 °C.

-

Slowly and dropwise, add ethyl acetate to the stirred mixture to quench any unreacted LiAlH₄.[7] This is a less violent method than direct water addition.

-

After the initial vigorous reaction subsides, slowly add water to quench the remaining reagents and precipitate the aluminum and lithium salts.

-

Finally, add a dilute solution of hydrochloric acid or sulfuric acid to dissolve the salts and achieve a clear separation of layers.

-

-

Isolation and Purification:

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(dimethylsilyl)ethane as a colorless liquid.

-

Characterization

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | A multiplet or septet around 3.7-4.2 ppm (Si-H), a singlet for the ethylene bridge protons (-CH₂-CH₂-) around 0.5-0.8 ppm, and a doublet for the methyl protons (-Si(CH₃)₂) around 0.1-0.2 ppm due to coupling with the Si-H proton. |

| ¹³C NMR | A signal for the ethylene bridge carbons (-CH₂-CH₂) around 5-10 ppm and a signal for the methyl carbons (-Si(CH₃)₂) around -3 to -5 ppm.[11] |

| FT-IR | A strong, sharp absorption band characteristic of the Si-H stretch, typically appearing in the range of 2100-2200 cm⁻¹. |

Part 2: Synthesis via Catalytic Hydrosilylation

This approach represents a more modern, atom-economical synthesis that builds the target molecule by forming C-Si bonds directly.

Scientific Principle and Causality

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[12] The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or ruthenium.[13]

For the synthesis of 1,2-Bis(dimethylsilyl)ethane, the most direct hydrosilylation route is the double hydrosilylation of acetylene . This involves the addition of two molecules of a dimethylsilane source across the triple bond of acetylene.

Catalyst Choice: Wilkinson's catalyst, (PPh₃)₃RhCl, is a well-known and effective catalyst for the hydrosilylation of alkynes and alkenes.[2] The catalytic cycle generally involves oxidative addition of the Si-H bond to the metal center, coordination of the alkyne, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.

Representative Experimental Protocol

Reaction: HC≡CH + 2 HSi(CH₃)₂R → R(CH₃)₂Si-CH₂-CH₂-Si(CH₃)₂R (where R could be H, though using a monofunctional silane first is more common)

Note: A true one-step double hydrosilylation of acetylene to directly yield the target molecule is challenging to control. A more practical approach often involves the hydrosilylation of a vinylsilane. For the purpose of this guide, a conceptual protocol for the double addition is presented.

Materials & Equipment:

-

Dimethylsilane (H₂Si(CH₃)₂) or another suitable hydrosilane source

-

Acetylene gas

-

Wilkinson's catalyst, [(PPh₃)₃RhCl]

-

Anhydrous, degassed toluene or THF

-

High-pressure reaction vessel (autoclave) or a balloon setup for handling acetylene

-

Standard Schlenk line and dry glassware

Procedure:

-

Catalyst Activation: In an inert-atmosphere glovebox or using Schlenk techniques, charge the reaction vessel with the catalyst and anhydrous solvent.

-

Reagent Loading: Add the hydrosilane source to the vessel.

-

Acetylene Introduction: Seal the vessel and purge with acetylene gas. Pressurize the reactor to the desired pressure or, for smaller scales, bubble acetylene gas through the solution from a balloon.

-

Reaction: Heat the reaction mixture to the required temperature (e.g., 50-80 °C) and stir for several hours. The progress can be monitored by taking aliquots and analyzing via GC or NMR.

-

Work-up and Isolation: After the reaction is complete, cool the vessel, vent the excess acetylene safely, and open it to the air. The product is typically isolated by removing the solvent and catalyst (e.g., by filtration through a silica plug) followed by vacuum distillation.

Comparison of Methods

| Parameter | Route 1: Hydride Reduction | Route 2: Catalytic Hydrosilylation |

| Precursors | 1,2-Bis(chlorodimethylsilyl)ethane (readily available) | Acetylene, Dimethylsilane (gaseous, requires special handling) |

| Reagents | LiAlH₄ (pyrophoric, water-reactive) | Transition metal catalyst (expensive, air-sensitive) |

| Atom Economy | Lower; produces stoichiometric salt waste (LiCl, AlCl₃). | Higher; theoretically, all atoms from reactants are in the product. |

| Safety | High risk during quenching of excess LiAlH₄. | Risks associated with handling flammable gases and pyrophoric catalysts. |

| Scalability | Well-established for lab scale; large-scale requires significant engineering controls. | Potentially more suitable for industrial scale due to efficiency, but requires specialized reactors. |

| Control | Generally straightforward and high-yielding. | Can be complex; may produce a mixture of single- and double-addition products. |

Conclusion

The synthesis of 1,2-Bis(dimethylsilyl)ethane is most practically achieved in a standard laboratory setting via the hydride reduction of 1,2-Bis(chlorodimethylsilyl)ethane . This method, while requiring rigorous handling of a reactive hydride agent, is reliable, high-yielding, and utilizes a readily accessible precursor. The protocol is robust and grounded in well-understood principles of nucleophilic substitution at silicon.

The catalytic hydrosilylation route, while elegant and highly atom-economical, presents greater technical challenges, particularly in controlling the reaction and handling gaseous reagents. It remains a powerful strategy, especially in an industrial context or for the synthesis of more complex, substituted analogues where direct reduction is not feasible.

For researchers entering this field, mastering the hydride reduction provides a solid foundation and a dependable source of 1,2-Bis(dimethylsilyl)ethane for further investigation and application.

References

-

Müller, R. (1940s) and Rochow, E. G. (1940s). The Direct Process for the synthesis of methylchlorosilanes. This process is a cornerstone of industrial organosilicon chemistry. [14]

-

Rasappan, R. (2021-2024). Research on Organosilane Synthesis, including direct methods from silyl halides. [15]

-

PubChem. (2024). Compound Summary for CID 11008061, 1,2-Bis(dimethylsilyl)ethane. National Center for Biotechnology Information. [1]

-

ChemicalBook. (2023). 1,2-Bis(chlorodimethylsilyl)ethane(13528-93-3) 1H NMR spectrum.

-

PubChem. (2024). Compound Summary for CID 4187062, 1,2-Bis((dimethylamino)dimethylsilyl)ethane. National Center for Biotechnology Information.

-

Organic Syntheses. (Various Years). Collection of detailed, peer-reviewed procedures for organic synthesis, including handling of Grignard reagents and air-sensitive compounds.

-

Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4. [3]

-

Chemdad. (n.d.). 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE.

-

Lu, Z. et al. (2021). Borane-catalyzed selective dihydrosilylation of terminal alkynes. PMC.

-

ChemScene. (n.d.). 1,2-Bis(chlorodimethylsilyl)ethane. [10]

-

Reusch, W. (2020). Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. [5]

-

Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [8]

-

Nagashima, H. et al. (2006). (PPh3)3RhCl-catalyzed hydrosilylation of unsaturated molecules by 1,2-bis(dimethylsilyl)ethane. Organometallics. [2]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [11]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry Teaching Pages. [7]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

-

Masterson, D. S. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [4]

-

Hayashi, T. (2021). Hydrosilylation of Alkenes. Chemistry LibreTexts. [12]

-

Trost, B. M. (n.d.). Hydrosilylation Catalyst. Sigma-Aldrich. [13]

-

PubChem. (2024). Compound Summary for CID 83552, 1,2-Bis(chlorodimethylsilyl)ethane. National Center for Biotechnology Information. [9]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. scribd.com [scribd.com]

- 4. Spectroscopic evidence of the effect of hydrogen peroxide excess on the coproheme decarboxylase from actinobacterial Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Bis(chlorodimethylsilyl)ethane | C6H16Cl2Si2 | CID 83552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Synthesis and structural characterisation of rare-earth bis(dimethylsilyl)amides and their surface organometallic chemistry on mesoporous MCM-41 [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. One moment, please... [chemistrysteps.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. mdpi.com [mdpi.com]

1,2-Bis(dimethylsilyl)ethane safety data sheet (SDS) information

The following technical guide details the safety, handling, and application protocols for 1,2-Bis(dimethylsilyl)ethane , structured for research and development environments.

Operational Safety & Handling in Organosilicon Synthesis

Part 1: Executive Summary & Chemical Identity[1][2]

1,2-Bis(dimethylsilyl)ethane (CAS: 20152-11-8) is a specialized organohydridosilane utilized primarily as a cross-linking agent and reduction precursor in polymer chemistry.[1] Its utility stems from the reactive silicon-hydrogen (Si-H) bonds at both termini, allowing for precise hydrosilylation reactions.[1]

However, this utility introduces a dual-hazard profile: high flammability characteristic of low-molecular-weight organosilanes, and chemical reactivity capable of evolving hydrogen gas (

Table 1: Physicochemical Constants

| Property | Value | Context |

| IUPAC Name | 1,1,4,4-Tetramethyl-1,4-disilabutane | Systematic nomenclature |

| CAS Number | 20152-11-8 | Unique Identifier |

| Formula | Structure: | |

| Molecular Weight | 146.38 g/mol | Stoichiometric calculation basis |

| Boiling Point | 125 - 128 °C | Moderate volatility; liquid at RT |

| Flash Point | 20 °C (Closed Cup) | Class IB Flammable Liquid |

| Density | 0.743 g/mL | Lighter than water; floats on aqueous layers |

| Appearance | Clear, colorless liquid | Visual check for purity (yellowing indicates oxidation) |

Part 2: Hazard Architecture (The "Why" Behind the Rules)

While the GHS classification flags immediate physical dangers, the experienced chemist must understand the latent hazards of the Si-H bond.[1]

GHS Classification Matrix[2]

-

Flammable Liquids (Category 2): Highly flammable liquid and vapor (H225).[1][2]

-

Skin/Eye Irritation (Category 2A/2): Causes serious eye irritation (H319) and skin irritation (H315).[1]

-

STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

The "Silent Hazard": Hydrogen Evolution

Unlike chlorosilanes, this compound does not immediately fume HCl upon contact with air.[1] However, the Si-H bond is thermodynamically unstable in the presence of nucleophiles or catalysts.[1]

The Dehydrogenative Risk:

Critical Incompatibilities:

-

Alkalis (Bases): NaOH, KOH, or amine bases trigger rapid, exothermic hydrogen evolution.[1]

-

Precious Metals: Platinum (Pt), Palladium (Pd), and Rhodium (Rh) residues—common in lab glassware—can catalyze the decomposition of the Si-H bond, pressurizing sealed vessels.[1]

-

Oxidizers: Reaction is violent and potentially explosive.

Visualization: The Si-H Hazard Logic

The following diagram illustrates the decision logic for hazard identification and the "Gassing Triangle" specific to hydridosilanes.

Caption: Hazard pathway analysis showing trigger events for Hydrogen evolution and combustion.

Part 3: Operational Protocols

Storage Standards

-

Atmosphere: Store under an inert blanket of Nitrogen (

) or Argon ( -

Temperature: Keep cool (below 25°C). Refrigeration is optimal but ensure the container is brought to room temperature before opening to prevent water condensation (which triggers the H2 hazard).

-

Vessel: Use glass or stainless steel. Avoid reducing plastics that may be permeable to moisture over long durations.

Safe Handling Workflow (Inert Transfer)

To maintain scientific integrity and safety, use the Double-Manifold Schlenk Technique .[1]

-

Preparation: Flame-dry all glassware under vacuum. Backfill with Argon.

-

Grounding: Ground the receiving flask and the source container to prevent static discharge (Flash point is 20°C).

-

Transfer:

-

Use a gas-tight syringe or cannula transfer method.

-

Never pour this liquid through open air if high purity is required or if humidity is high (>50%).

-

-

Quenching (Waste): Do not discard directly into solvent waste. Quench residual Si-H by slowly adding a dilute solution of acetone or ethanol, venting constantly to allow H2 escape.[1]

Visualization: Inert Transfer Workflow

Caption: Step-by-step Schlenk line protocol for handling air-sensitive organosilanes.

Part 4: Emergency Response (Fire & Spill)

Signal Word: DANGER

Fire Fighting Strategy

-

Class: Flammable Liquid (Class IB).

-

Extinguishing Media:

-

Small Fire: Dry chemical, CO2, or dry sand.[1]

-

Large Fire: Alcohol-resistant foam.

-

Do NOT Use: Water jet (may spread fire and evolve H2 if alkaline contaminants are present).

-

-

Specific Tactic: If the fire involves Si-H compounds, expect intense heat and potentially invisible flames (similar to hydrogen fires).[1] Use thermal imaging if available.

Accidental Release Measures

-

Evacuate: Remove all ignition sources immediately.

-

Ventilate: Open windows or activate fume hood emergency purge.

-

Contain: Cover spill with dry vermiculite or activated carbon.

-

Warning: Do not use basic absorbents (like limestone or clay with high pH) as they may trigger gassing.

-

-

Disposal: Transfer to a waste container loosely covered (do not seal tight immediately) to prevent pressure buildup from slow hydrolysis.

Part 5: Application Context (Hydrosilylation)

In drug development and materials science, 1,2-Bis(dimethylsilyl)ethane is often used to link two olefin-containing molecules:

Scientist's Note: The catalyst used here (often Karstedt's or Speier's catalyst) is a Precious Metal .

-

Safety Implication: Once the catalyst is added, the reaction will generate heat. If the olefin is limiting, the remaining Si-H + Pt combination is highly reactive toward moisture.[1]

-

Self-Validating Protocol: Always check the IR spectrum for the disappearance of the Si-H peak (~2100 cm⁻¹) to confirm reaction completion before workup.

References

-

Gelest, Inc. (2014).[2][4] Safety Data Sheet: 1,1,4,4-Tetramethyl-1,4-disilabutane (SIT7537.0). Retrieved from

-

PubChem. (2025).[5] Compound Summary: 1,2-Bis(dimethylsilyl)ethane (CID 11008061).[1] National Library of Medicine. Retrieved from [Link]

-

Centre Européen des Silicones (CES). (2016). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [1]

Sources

Spectroscopic Characterization of 1,2-Bis(dimethylsilyl)ethane: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dimethylsilyl)ethane is a fundamental organosilicon compound with a symmetrical structure that makes it a valuable building block in materials science and a ligand in organometallic chemistry. Its utility in these fields is intrinsically linked to its chemical and electronic properties, which can be thoroughly investigated through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth exploration of the spectroscopic signature of 1,2-Bis(dimethylsilyl)ethane. Due to a notable absence of publicly available experimental spectra for this specific compound, this guide will take a predictive and comparative approach. By analyzing the established spectroscopic data of two key derivatives, 1,2-Bis(chlorodimethylsilyl)ethane and 1,2-Bis((dimethylamino)dimethylsilyl)ethane, we can deduce the expected spectral characteristics of the parent compound. This approach not only offers valuable predictive insights but also highlights the influence of substituent effects on the spectroscopic properties of organosilanes.

Molecular Structure and its Spectroscopic Implications

The structure of 1,2-Bis(dimethylsilyl)ethane, with its two equivalent dimethylsilyl groups bridged by an ethane linker, dictates a high degree of symmetry. This symmetry is a critical factor in interpreting its spectroscopic data, as it leads to fewer unique signals in NMR spectroscopy and characteristic vibrational modes in IR spectroscopy.

Caption: Standardized workflow for NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-Bis(dimethylsilyl)ethane is expected to be simple due to the molecule's symmetry. We can predict the chemical shifts by comparing the data for its chloro and amino derivatives.

| Compound | Si-CH₃ (ppm) | -CH₂-CH₂- (ppm) | Si-X (ppm) |

| 1,2-Bis(chlorodimethylsilyl)ethane | ~0.4 | ~1.0 | - |

| 1,2-Bis((dimethylamino)dimethylsilyl)ethane | ~0.1 | ~0.5 | ~2.4 (N-CH₃) |

| 1,2-Bis(dimethylsilyl)ethane (Predicted) | ~0.0-0.1 | ~0.4-0.5 | ~3.5-4.5 (Si-H) |

Analysis and Prediction:

-

Si-CH₃ Protons: The methyl protons directly attached to the silicon atom are expected to appear as a singlet in the upfield region of the spectrum. In the chloro-derivative, the electronegative chlorine atom deshields these protons, shifting them downfield to approximately 0.4 ppm. Conversely, the electron-donating dimethylamino group in the amino-derivative causes a slight upfield shift to around 0.1 ppm. For 1,2-Bis(dimethylsilyl)ethane, with a hydrogen atom attached to the silicon, the shielding effect should be similar to or slightly greater than the amino derivative, leading to a predicted chemical shift in the range of 0.0-0.1 ppm.

-

-CH₂-CH₂- Protons: The methylene protons of the ethane bridge will also appear as a singlet due to symmetry. The chemical shift of these protons is influenced by the substituent on the silicon atom. The deshielding effect of chlorine results in a downfield shift to about 1.0 ppm. The shielding from the dimethylamino group moves this signal upfield to approximately 0.5 ppm. For the parent compound, the predicted chemical shift for the ethane bridge protons is expected to be in a similar upfield region, likely between 0.4 and 0.5 ppm.

-

Si-H Protons: A key feature in the predicted ¹H NMR spectrum of 1,2-Bis(dimethylsilyl)ethane will be the signal from the protons directly bonded to the silicon atoms. These Si-H protons typically resonate in the region of 3.5-4.5 ppm and often exhibit coupling to the silicon-29 isotope, resulting in satellite peaks.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Compound | Si-CH₃ (ppm) | -CH₂-CH₂- (ppm) |

| 1,2-Bis(chlorodimethylsilyl)ethane | ~-1.0 | ~8.0 |

| 1,2-Bis((dimethylamino)dimethylsilyl)ethane | ~-3.0 | ~9.0 |

| 1,2-Bis(dimethylsilyl)ethane (Predicted) | ~-2.0 to -4.0 | ~7.0-9.0 |

Analysis and Prediction:

-

Si-CH₃ Carbons: The carbon atoms of the methyl groups attached to silicon are expected to show a single resonance. The electronegativity of the substituent on silicon influences this chemical shift. For the chloro-derivative, the shift is around -1.0 ppm, while the more electron-donating amino group shifts it further upfield to approximately -3.0 ppm. For 1,2-Bis(dimethylsilyl)ethane, the chemical shift is predicted to be in a similar upfield region, likely between -2.0 and -4.0 ppm.

-

-CH₂-CH₂- Carbons: The two equivalent carbon atoms of the ethane bridge will also give rise to a single signal. The chemical shifts for the chloro- and amino-derivatives are relatively close, around 8.0-9.0 ppm. It is predicted that the chemical shift for the ethane bridge carbons in the parent compound will also fall within this range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Standard Protocol for IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | 1,2-Bis(chlorodimethylsilyl)ethane (cm⁻¹) | 1,2-Bis((dimethylamino)dimethylsilyl)ethane (cm⁻¹) | 1,2-Bis(dimethylsilyl)ethane (Predicted) (cm⁻¹) |

| C-H stretch (in CH₃) | ~2960, 2900 | ~2950, 2890 | ~2960, 2900 |

| Si-H stretch | - | - | ~2100-2200 (strong) |

| CH₃ deformation (in Si-CH₃) | ~1250 | ~1250 | ~1250 |

| Si-C stretch | ~800-840 | ~800-840 | ~800-840 |

| Si-Cl stretch | ~470-550 | - | - |

| Si-N stretch | - | ~940 | - |

Analysis and Prediction:

The most significant and defining feature in the predicted IR spectrum of 1,2-Bis(dimethylsilyl)ethane will be a strong absorption band in the region of 2100-2200 cm⁻¹. This band is characteristic of the Si-H stretching vibration and its presence would be a clear indicator of the compound's identity. The other expected vibrations, such as C-H stretching and bending, and Si-C stretching, will be similar to those observed in its derivatives. The absence of strong absorptions corresponding to Si-Cl (around 470-550 cm⁻¹) and Si-N (around 940 cm⁻¹) would further support the structure of the parent compound.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

General Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 1,2-Bis(dimethylsilyl)ethane (C₆H₁₆Si₂) is 144.36 g/mol . [1]The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern will be influenced by the relative strengths of the bonds within the molecule.

Key Predicted Fragments:

-

[M - CH₃]⁺ (m/z 129): Loss of a methyl group is a common fragmentation pathway for organosilanes.

-

[M - SiH(CH₃)₂]⁺ (m/z 85): Cleavage of the C-Si bond.

-

[SiH(CH₃)₂]⁺ (m/z 59): The dimethylsilyl cation.

-

[CH₂SiH(CH₃)₂]⁺ (m/z 73): A fragment resulting from cleavage of the C-C bond in the ethane bridge.

Caption: Predicted major fragmentation pathways for 1,2-Bis(dimethylsilyl)ethane.

Conclusion

While direct experimental spectroscopic data for 1,2-Bis(dimethylsilyl)ethane remains elusive in the public domain, a robust and scientifically sound predictive analysis is possible through a comparative study of its well-characterized derivatives. This guide has detailed the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features of 1,2-Bis(dimethylsilyl)ethane. The key predicted distinguishing features are the Si-H proton signal in the ¹H NMR spectrum around 3.5-4.5 ppm and the strong Si-H stretching vibration in the IR spectrum between 2100-2200 cm⁻¹. This predictive framework provides a valuable resource for researchers working with this compound, enabling them to anticipate its spectroscopic behavior and aiding in the characterization of their own synthetic products. The principles of substituent effects discussed herein are broadly applicable to the wider field of organosilicon chemistry, offering insights that extend beyond the specific molecule of focus.

References

-

PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. [Link]

-

PubChem. 1,2-Bis(chlorodimethylsilyl)ethane. [Link]

-

Gelest, Inc. 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. [Link]

-

PubChem. 1,2-Bis(dimethylsilyl)ethane. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Surface Modification using 1,2-Bis(dimethylsilyl)ethane

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1,2-Bis(dimethylsilyl)ethane (BTMSE) for the surface modification of various materials. This document offers in-depth scientific insights, detailed experimental protocols, and data interpretation guidelines to enable the successful implementation of BTMSE-based surface functionalization.

Introduction: The Role of 1,2-Bis(dimethylsilyl)ethane in Advanced Surface Engineering

Surface modification is a critical process in a multitude of scientific and industrial fields, including biotechnology, electronics, and materials science. The ability to tailor the surface properties of a material without altering its bulk characteristics is paramount for enhancing performance, biocompatibility, and durability. Organosilanes have emerged as a versatile class of molecules for surface functionalization, capable of forming robust, self-assembled monolayers on a variety of substrates.

1,2-Bis(dimethylsilyl)ethane (BTMSE) is a unique organosilane that offers distinct advantages for surface modification. Its bifunctional nature, with two dimethylsilyl groups bridged by an ethane linker, allows for the formation of a cross-linked, stable, and well-defined surface layer. This structure can impart desirable properties such as hydrophobicity, chemical inertness, and improved adhesion for subsequent coatings. These attributes make BTMSE a valuable tool for applications ranging from the passivation of semiconductor surfaces to the creation of biocompatible coatings on medical devices.[1]

This guide will delve into the fundamental principles of BTMSE-mediated surface modification, providing both the theoretical underpinnings and practical, step-by-step protocols for its application.

Mechanistic Insights: The Chemistry of BTMSE at the Interface

The efficacy of BTMSE in surface modification lies in the reactivity of its silyl groups with hydroxyl (-OH) moieties present on the surface of many materials, such as silicon wafers with a native oxide layer, glass, and various metal oxides.[2] The general mechanism proceeds through a series of steps:

-

Surface Preparation: The substrate surface must be scrupulously cleaned to remove organic contaminants and to ensure the presence of a sufficient density of hydroxyl groups. This is a critical step, as the quality of the BTMSE layer is directly dependent on the cleanliness and reactivity of the substrate.

-

Hydrolysis (in solution-based methods): In the presence of trace amounts of water, the reactive groups on the silicon atoms of BTMSE (e.g., chloro- or alkoxy- groups in BTMSE derivatives) hydrolyze to form silanol (Si-OH) groups. For BTMSE with Si-H bonds, the reaction can proceed differently, often requiring activation.

-

Condensation and Covalent Bonding: The silanol groups of the BTMSE molecule then condense with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and anchoring the molecule to the substrate.[2]

-

Cross-linking: The bifunctional nature of BTMSE allows for lateral polymerization with adjacent BTMSE molecules, creating a networked, two-dimensional layer that enhances the stability and durability of the coating.

The choice of deposition method, either from a solution phase or a vapor phase, will influence the specifics of the reaction pathway and the resulting film characteristics.

Safety First: Handling 1,2-Bis(dimethylsilyl)ethane and its Derivatives

It is imperative to handle BTMSE and its derivatives with appropriate safety precautions. Depending on the specific derivative (e.g., chloro- or amino-substituted), the hazards can vary. For instance, 1,2-Bis(chlorodimethylsilyl)ethane is corrosive and reacts with moisture, causing severe skin burns and eye damage.[3][4][5]

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Handle under an inert atmosphere (e.g., nitrogen or argon): This is particularly important for moisture-sensitive derivatives to prevent premature hydrolysis and degradation.[5]

-

Avoid inhalation of vapors and direct contact with skin and eyes. [4]

-

Consult the Safety Data Sheet (SDS) for the specific BTMSE compound being used for detailed hazard information and handling procedures. [3][6]

Experimental Protocols: A Step-by-Step Guide to Surface Modification

The following protocols provide a detailed framework for the surface modification of silicon wafers, a common substrate in many research and industrial applications. These protocols can be adapted for other hydroxyl-bearing substrates such as glass or aluminum.

Protocol 1: Substrate Preparation - The Foundation for a Perfect Monolayer

A pristine and activated surface is paramount for achieving a uniform and stable BTMSE coating.

Materials:

-

Silicon wafers (or other substrates)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION ADVISED)

-

Nitrogen gas (high purity)

-

UV-Ozone cleaner (optional)

Procedure:

-

Solvent Cleaning:

-

Place the silicon wafers in a beaker and sonicate in acetone for 15 minutes to remove organic residues.

-

Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.

-

Rinse the wafers thoroughly with DI water.

-

-

Oxidative Cleaning (Piranha Etch):

-

CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a dedicated fume hood with appropriate PPE.

-

Carefully immerse the cleaned wafers in the piranha solution for 15-30 minutes. This step removes any remaining organic contaminants and creates a fresh, hydroxylated silicon dioxide (SiO₂) layer on the surface.

-

Carefully remove the wafers and rinse them extensively with DI water.

-

-

Drying and Storage:

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

For immediate use, proceed to the deposition step. If storing, keep the cleaned substrates in a desiccator or under vacuum to prevent atmospheric contamination.

-

-

Optional UV-Ozone Treatment:

-

For an even more reactive surface, the cleaned and dried substrates can be treated in a UV-Ozone cleaner for 10-15 minutes immediately before BTMSE deposition. This further removes any trace organic contaminants and enhances surface hydroxylation.

-

Protocol 2: Chemical Vapor Deposition (CVD) of BTMSE

CVD is a powerful technique for creating highly uniform and conformal thin films. This protocol outlines a low-pressure CVD (LPCVD) process for BTMSE deposition.

Materials and Equipment:

-

1,2-Bis(dimethylsilyl)ethane (BTMSE)

-

LPCVD reactor with a quartz tube furnace

-

Vacuum pump

-

Mass flow controllers (MFCs) for carrier gas

-

Temperature-controlled bubbler for BTMSE

-

High-purity inert carrier gas (e.g., Argon or Nitrogen)

-

Cleaned substrates

Experimental Workflow Diagram:

Caption: A typical workflow for the Chemical Vapor Deposition of BTMSE.

Procedure:

-

System Preparation:

-

Load the prepared substrates onto the susceptor in the center of the quartz reaction tube.

-

Seal the reactor and pump down to a base pressure of < 1 x 10⁻⁵ Torr to remove atmospheric contaminants.

-

Perform a leak check to ensure the integrity of the system.

-

-

Deposition:

-

Begin flowing the inert carrier gas at a controlled rate (e.g., 20-100 sccm).

-

Heat the furnace to the desired deposition temperature. The optimal temperature will need to be determined empirically but a starting range of 100-400 °C is suggested.

-

Once the deposition temperature is stable, divert the carrier gas flow through the BTMSE bubbler to introduce the precursor into the reaction chamber. The bubbler temperature should be maintained at a constant value to ensure a stable vapor pressure of BTMSE.

-

Maintain a constant deposition pressure, typically in the range of 0.1-10 Torr for LPCVD.

-

The deposition time will determine the film thickness and should be adjusted based on the desired surface coverage. A typical starting point would be 30-120 minutes.

-

-

Cool-down and Unloading:

-

After the desired deposition time, switch the carrier gas flow to bypass the bubbler, stopping the precursor flow.

-

Turn off the furnace and allow the system to cool down to room temperature under a continuous flow of the carrier gas.

-

Once at room temperature, vent the system with nitrogen and unload the coated substrates.

-

Characterization of BTMSE-Modified Surfaces: Validating Success

A multi-technique approach is recommended to thoroughly characterize the BTMSE-modified surfaces.

Surface Wettability: Contact Angle Goniometry

-

Principle: The contact angle of a water droplet on a surface provides a measure of its hydrophobicity. A successful BTMSE coating will significantly increase the water contact angle compared to the clean, hydrophilic substrate.

-

Expected Results: For a well-formed BTMSE layer, water contact angles are expected to be in the range of 90-110°, indicating a hydrophobic surface.[7][8]

Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface.

-

Data Interpretation:

-

Survey Scans: Will confirm the presence of Silicon, Carbon, and Oxygen. A significant increase in the Carbon signal and a corresponding attenuation of the substrate signals (e.g., Si from the underlying SiO₂) will be observed after BTMSE deposition.

-

High-Resolution Scans:

-

Film Thickness and Optical Properties: Ellipsometry

-

Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness and refractive index.

-

Application: It can be used to accurately measure the thickness of the BTMSE layer, which is typically in the range of a few nanometers for a monolayer.

Surface Morphology: Atomic Force Microscopy (AFM)

-

Principle: AFM provides high-resolution, three-dimensional images of the surface topography.

-

Analysis: AFM can be used to assess the uniformity and smoothness of the BTMSE coating and to identify any potential defects or agglomerations.

Table 1: Summary of Expected Characterization Results for BTMSE-Modified Silicon

| Characterization Technique | Parameter Measured | Expected Result for Successful Modification |

| Contact Angle Goniometry | Water Contact Angle | > 90° |

| XPS | Elemental Composition | Increased C/Si ratio, presence of Si-C bonds |

| Ellipsometry | Film Thickness | 1-5 nm (for monolayer coverage) |

| AFM | Surface Roughness (RMS) | Minimal increase compared to the bare substrate |

Applications in Research and Development

The ability of BTMSE to form stable, hydrophobic, and chemically inert surfaces opens up a wide range of applications:

-

Microelectronics: As a passivation layer on semiconductor surfaces to protect against environmental degradation and to modify interfacial properties.[1][11]

-

Biomedical Devices: To create biocompatible and protein-repellent surfaces on implants and diagnostic tools. The hydrophobicity of the coating can reduce non-specific protein adsorption.[12]

-

Drug Delivery: As a coating for nanoparticles or microparticles to control their surface chemistry and interaction with biological systems.[13]

-

Adhesion Promotion: As a coupling agent to improve the adhesion between organic polymers and inorganic substrates.[14]

Conclusion: A Versatile Tool for Surface Engineering

1,2-Bis(dimethylsilyl)ethane is a powerful and versatile molecule for the precise engineering of material surfaces. By understanding the underlying chemical principles and following systematic protocols for deposition and characterization, researchers can effectively tailor surface properties to meet the demands of a wide array of advanced applications. The methodologies and insights provided in these application notes serve as a robust starting point for the successful implementation of BTMSE in your research and development endeavors.

References

-

PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. National Center for Biotechnology Information. Available from: [Link]

- Pleul, D., Frenzel, R., Eschner, M., & Simon, F. (2003). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Analytical and Bioanalytical Chemistry, 375(8), 1276–1281.

- Teo, M., Kim, J., Wong, P. C., Wong, K. C., & Mitchell, K. A. R. (2005). Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) - Part I. High-purity Al with native oxide. Applied Surface Science, 252(4), 1293–1304.

- Lee, S. H., & Voros, J. (2006). Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical applications. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 24(3), 1236.

-

N.P. (n.d.). Understanding Silane Functionalization. Surface Science and Technology. Available from: [Link]

-

Gelest, Inc. 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE. Available from: [Link]

- Benick, J. (2008). Surface passivation of boron diffused emitters for high efficiency solar cells. Fraunhofer Institute for Solar Energy Systems.

- Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si.

-

ResearchGate. (n.d.). High-resolution XPS spectra of Si 2p of γ-ASP silane and BTSE doped... [Image]. Available from: [Link]

-

Atomic Limits. (2025). Surface passivation as a cornerstone of modern semiconductor technology. Available from: [Link]

- Fry, A. J., & Fry, J. M. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 17(12), 14073–14083.

- Bodas, D., & Khan-Malek, C. (2006). Hydrophobic recovery of PDMS surfaces in contact with hydrophilic entities: Relevance to biomedical devices.

- Circuit Insight. (2016). CONFORMAL COATING - RELATIVE PERFORMANCE COMPARISON THROUGH ENVIRONMENTAL TESTING USING IPC B-52 TEST BOARD.

- Bodas, D., & Khan-Malek, C. (2022). Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices.

- Benick, J., Hoex, B., Schultz, O., & Glunz, S. W. (2007). Surface Passivation of Boron Diffused Emitters for High Efficiency Solar Cells. 22nd European Photovoltaic Solar Energy Conference, 991–994.

- van der Meulen, F. H., van der Zwaag, S., & de Wit, J. H. W. (2004). Silane solution stability and film morphology of water-based bis-1,2-(triethoxysilyl)ethane for thin-film deposition on aluminium.

- Biolin Scientific. (2021).

-

ResearchGate. (n.d.). Hydrophobicity and weathering resistance of wood treated with silane-modified protective systems. [Image]. Available from: [Link]

- Garcion, E., et al. (2020). Combining surface chemistry modification and in situ small-angle scattering characterization to understand and optimize the biological behavior of nanomedicines. Nanoscale Advances, 2(7), 2868–2880.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. researchgate.net [researchgate.net]

- 4. pure.tue.nl [pure.tue.nl]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Surface passivation as a cornerstone of modern semiconductor technology – Highlighting a comprehensive review paper on surface passivation for silicon, germanium, and III–V materials – Atomic Limits [atomiclimits.com]

- 12. ibmc.up.pt [ibmc.up.pt]

- 13. Combining surface chemistry modification and in situ small-angle scattering characterization to understand and optimize the biological behavior of nanomedicines - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. Pre-treatments applied to oxidized aluminum surfaces to modify the interfacial bonding with bis-1,2-(triethoxysilyl)ethane (BTSE) - Part I. High-purity Al with native oxide | UBC Chemistry [chem.ubc.ca]

Application Note: 1,2-Bis(dimethylsilyl)ethane (BDMSE) in Next-Generation Electronic Materials

[1]

Abstract

This technical guide details the utility of 1,2-Bis(dimethylsilyl)ethane (BDMSE; CAS 20152-11-8) as a critical precursor in the semiconductor and advanced packaging sectors.[1] Unlike conventional silanes, BDMSE features a stable ethylene bridge (

Note on Rigor: While the subject matter is electronic materials, the following protocols are designed with Good Laboratory Practice (GLP) and Quality by Design (QbD) principles, mirroring the rigorous standards required for automotive and medical-grade electronics.

Part 1: Chemical Architecture & Electronic Utility[1]

The "Bridge" Advantage

The primary failure mode in porous low-k dielectrics (SiCOH films) is the collapse of the porous network during plasma etching or ashing, leading to a spike in dielectric constant (

-

Traditional Precursors (e.g., 3MS, 4MS): Rely on terminal methyl groups that are easily stripped by oxygen plasma.[1]

-